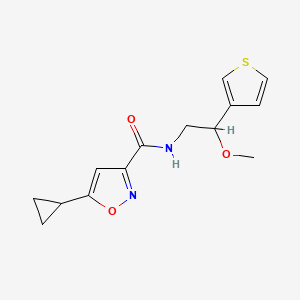

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl compounds are often used in organic chemistry. They usually serve as protecting groups for amines in organic synthesis due to their stability and ease of removal .

Chemical Reactions Analysis

Tert-butyl compounds are generally stable and resistant to many chemical reactions. They are often used as protecting groups in organic synthesis because they can withstand a variety of reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Tert-butyl compounds are generally nonpolar, have low melting points, and are resistant to oxidation .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Related Compounds

Researchers have explored the synthesis of compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, leading to the creation of Schiff base compounds characterized using various spectroscopic methods. The molecular and crystal structure of these compounds is stabilized by intramolecular hydrogen bonds, showcasing the compound's role in facilitating complex molecular architectures (Çolak et al., 2021).

Molecular Structure Analysis

In a study focused on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, the compound was synthesized as a cyclic amino acid ester. The structure was determined via single-crystal X-ray diffraction analysis, emphasizing the compound's utility in generating cyclic structures and understanding their crystalline forms (Moriguchi et al., 2014).

Advanced Synthetic Applications

Organocatalyzed Synthesis

A study described the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting the use of bifunctional noncovalent organocatalysts. This research illustrates the compound's potential in organocatalysis and its role in synthesizing racemic mixtures of complex molecules (Hozjan et al., 2023).

Chiral Auxiliary Applications

The synthesis and application of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate its use in enantioselective synthesis. This research showcases the compound's utility in generating enantiomerically pure compounds, crucial for pharmaceutical applications (Studer et al., 1995).

Innovative Synthetic Methodologies

A novel intramolecular defluorinative cyclization approach was developed for synthesizing difluoromethylated quinazolic acid derivatives, showcasing the compound's role in facilitating new synthetic routes for cyclic amino acids (Hao et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNRCQXQLAMMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441671.png)

![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2441674.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441680.png)

![6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2441682.png)

![ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2441684.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2441690.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2441693.png)